molecular formula C18H20N2O4 B5410965 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE

1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE

Cat. No.: B5410965
M. Wt: 328.4 g/mol
InChI Key: NCWMTKGFIVROCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is substituted with a 2-furoyl group and a 2-methoxyphenyl acetyl group .


Molecular Structure Analysis

The molecular structure of “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” would be complex due to the presence of multiple functional groups. The piperazine ring provides a basic nitrogen center, while the 2-furoyl and 2-methoxyphenyl acetyl groups contribute additional structural complexity .


Chemical Reactions Analysis

Piperazines, in general, can undergo a variety of chemical reactions due to the presence of two nitrogen atoms. They can act as a bidentate ligand in coordination chemistry, and can also undergo reactions at the nitrogen, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” would be influenced by its molecular structure. For example, the presence of the piperazine ring could impart basicity, while the 2-furoyl and 2-methoxyphenyl acetyl groups could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” is used. Piperazine derivatives are found in a variety of pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine” would likely depend on its potential applications. Given the prevalence of piperazine derivatives in pharmaceuticals, it could be of interest for drug discovery and development .

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-6-3-2-5-14(15)13-17(21)19-8-10-20(11-9-19)18(22)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWMTKGFIVROCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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